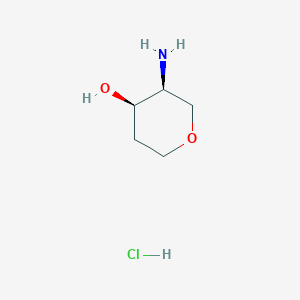

(3S,4R)-3-aminooxan-4-ol hydrochloride

Description

Significance of Chiral Amino Alcohols as Building Blocks

Chiral amino alcohols are organic compounds that contain both an amine and an alcohol functional group, with at least one stereocenter. alfa-chemistry.comfrontiersin.org These structures are of paramount importance in organic synthesis for several reasons. They are prevalent synthons in the creation of pharmaceuticals and other synthetic bioactive compounds. frontiersin.orgnih.gov The chiral β-amino alcohol scaffold, for instance, is not only found in various drugs and natural products but also serves as a critical chiral ligand or auxiliary in asymmetric catalysis, guiding chemical reactions to produce a specific stereoisomer. westlake.edu.cnwikipedia.org

The ability to control the three-dimensional arrangement of atoms is fundamental in the development of new medicines, as different enantiomers of a drug can have vastly different biological effects. hilarispublisher.com Chiral amino alcohols provide a reliable foundation for introducing specific stereochemistry into a target molecule, making them highly valued intermediates. sigmaaldrich.com Their synthesis has evolved from relying on the natural chiral pool to more advanced methods like asymmetric aminohydroxylation and engineered enzymes, expanding the toolbox for chemists. nih.govdiva-portal.org

Importance of the Tetrahydropyran (B127337) (Oxane) Scaffold in Complex Molecular Architectures

The tetrahydropyran, or oxane, ring is a saturated six-membered heterocycle containing five carbon atoms and one oxygen atom. wikipedia.org This structural unit is a cornerstone of many important biological molecules, most notably pyranose sugars such as glucose. wikipedia.org The prevalence of the oxane scaffold in nature makes it a key target and component in the synthesis of complex molecules.

In synthetic chemistry, derivatives of tetrahydropyran are widely used. For example, 2-tetrahydropyranyl (THP) ethers are commonly employed as protecting groups for alcohols due to their stability and ease of removal. wikipedia.org Beyond this utility, the functionalized tetrahydropyran scaffold itself is a valuable component in drug discovery, providing a sp³-rich framework that can lead to compounds with favorable pharmacological properties. nih.gov The synthesis of substituted tetrahydropyrans can be achieved through various methods, including the Prins cyclization, which allows for the creation of these important structural motifs. nih.govevitachem.com

Role of (3S,4R)-3-aminooxan-4-ol Hydrochloride as a Stereodefined Intermediate

This compound is a chiral compound that combines the key features of both an amino alcohol and an oxane ring. evitachem.comnih.gov Its specific stereochemical configuration, denoted by the (3S,4R) designation, makes it a valuable and stereodefined intermediate. This precise spatial arrangement of the amino and hydroxyl groups on the oxane backbone allows for selective interactions and reactions, which is essential for the synthesis of complex target molecules with high stereochemical purity.

This compound is classified as a chiral building block, and its structure is particularly relevant in the research of glycosidase inhibitors. evitachem.comchemshuttle.com Glycosidases are enzymes that play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for several diseases. The chiral nature and the specific arrangement of functional groups in this compound make it an ideal starting point for designing molecules that can fit into the active sites of these enzymes with high specificity. evitachem.com

Compound Data

Below are the chemical properties and identifiers for this compound.

| Property | Value |

| IUPAC Name | (3S,4R)-4-aminooxan-3-ol;hydrochloride nih.gov |

| Molecular Formula | C₅H₁₂ClNO₂ nih.gov |

| Molecular Weight | 153.61 g/mol nih.gov |

| CAS Number | 1630815-44-9 nih.govchemuniverse.com |

| Synonyms | (3S,4R)-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride, trans-4-Aminotetrahydro-2H-pyran-3-ol hydrochloride nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H12ClNO2 |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

(3S,4R)-3-aminooxan-4-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |

InChI Key |

SFJKFFBPVORSEB-UYXJWNHNSA-N |

Isomeric SMILES |

C1COC[C@@H]([C@@H]1O)N.Cl |

Canonical SMILES |

C1COCC(C1O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Stereoselective Access to 3s,4r 3 Aminooxan 4 Ol Hydrochloride

Strategies for Achieving (3S,4R) Absolute Configuration

The primary challenge in synthesizing (3S,4R)-3-aminooxan-4-ol lies in the diastereoselective and enantioselective installation of the C3 amino and C4 hydroxyl groups on the oxane ring. rsc.orgresearchgate.netresearchgate.net The trans relationship between these two substituents, coupled with their specific absolute stereochemistry, requires precise control throughout the synthetic sequence. Several strategic approaches have been developed to address this challenge.

One robust strategy commences with a stereodefined dihydroxylated oxane precursor. A plausible route begins with a cis-3,4-dihydroxyoxane, which can be synthesized through methods like the Sharpless asymmetric dihydroxylation of an appropriate unsaturated precursor. From this cis-diol, a double inversion sequence can be employed to yield the desired trans-amino alcohol.

The key steps in this hypothetical transformation would be:

Selective Protection: Differentiating the two hydroxyl groups by selective protection of one, often guided by steric or electronic factors.

Activation and Displacement: The remaining free hydroxyl group is activated, typically by conversion to a good leaving group such as a tosylate or mesylate. This is followed by nucleophilic displacement with an azide (B81097) anion (N₃⁻), a reliable nitrogen source. This reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at that center.

Deprotection and Second Inversion: The protecting group on the second hydroxyl is removed. This hydroxyl group is then activated and subjected to a second Sₙ2 displacement with an azide nucleophile, again inverting the stereocenter.

Reduction: The resulting diazide is then reduced, commonly using catalytic hydrogenation (e.g., H₂/Pd-C) or a reagent like triphenylphosphine (B44618) (Staudinger reaction), to yield the diamine, which can be further manipulated to the target amino alcohol.

Alternatively, a more direct route involves the formation of a cyclic sulfate (B86663) or a related intermediate from the cis-diol, which can then be opened regioselectively by a nitrogen nucleophile to install one of the functionalities with inversion, setting the stage for subsequent functional group interconversion.

The ring-opening of epoxides with nucleophiles is a cornerstone of stereocontrolled synthesis, as it is a highly stereospecific process. researchgate.net This reaction typically occurs via an Sₙ2 mechanism, leading to inversion of configuration at the carbon center attacked by the nucleophile. researchgate.net For the synthesis of (3S,4R)-3-aminooxan-4-ol, a strategy starting from a chiral oxane epoxide is highly effective.

A potential synthetic sequence is as follows:

Epoxide Formation: An enantiomerically pure (3S,4S)- or (3R,4R)-epoxyoxane is synthesized. This can be achieved through asymmetric epoxidation of a corresponding unsaturated oxane precursor.

Nucleophilic Opening: The epoxide is then subjected to ring-opening with a nitrogen nucleophile. The choice of nucleophile and reaction conditions dictates the regioselectivity—that is, whether the nucleophile attacks the C3 or C4 position. For unsymmetrical epoxides, nucleophilic attack generally occurs at the less sterically hindered carbon under neutral or basic conditions. rroij.com

Stereochemical Outcome: To achieve the (3S,4R) configuration, a (3S,4S)-epoxyoxane would be opened by a nitrogen nucleophile (e.g., benzylamine (B48309) or sodium azide) at the C3 position. This Sₙ2 attack inverts the stereocenter at C3 from S to R, while the stereocenter at C4 remains S, yielding a (3R,4S) intermediate. Subsequent manipulation of protecting groups would be required. Alternatively, opening a (3R,4R)-epoxyoxane at C4 would yield the desired (3S,4R) product directly after deprotection. The regioselectivity can often be controlled by using Lewis acids or other catalysts. rroij.com

The table below summarizes representative outcomes for epoxide ring-opening reactions.

| Epoxide Precursor | Nucleophile | Position of Attack | Stereochemical Outcome | Product Configuration |

| (3S,4S)-Epoxyoxane | Azide (N₃⁻) | C3 | Inversion at C3 | (3R,4S)-Azido-alcohol |

| (3R,4R)-Epoxyoxane | Benzylamine | C4 | Inversion at C4 | (3R,4S)-Amino-alcohol |

| (3S,4S)-Epoxyoxane | Ammonia | C4 | Inversion at C4 | (3S,4R)-Amino-alcohol |

Rather than modifying a pre-existing ring, asymmetric catalysis can be employed to construct the chiral oxane ring itself. organic-chemistry.org Organocatalysis and transition-metal catalysis offer powerful methods to achieve high levels of enantioselectivity and diastereoselectivity in cyclization reactions.

Key catalytic strategies include:

Asymmetric Prins Cyclization: This reaction involves the cyclization of a homoallylic alcohol with an aldehyde. By using a chiral Brønsted or Lewis acid catalyst, the reaction can proceed with high enantioselectivity, forming a substituted tetrahydropyran (B127337) ring. organic-chemistry.org The substituents on the reactants can be chosen to directly yield precursors to the 3-amino-4-hydroxy structure.

Catalytic Asymmetric Oxa-Michael Reactions: An intramolecular oxa-Michael addition can form the tetrahydropyran ring. A chiral catalyst, such as a squaramide or a cinchona alkaloid derivative, can control the facial selectivity of the cyclization, establishing the stereocenters in a predictable manner. researchgate.net For example, the cyclization of a δ-hydroxy-α,β-unsaturated ketone or ester can be catalyzed to produce a chiral oxane with functional handles for conversion into the amino and hydroxyl groups.

The performance of various catalysts in asymmetric cyclizations is highlighted below.

| Reaction Type | Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Prins Cyclization | Chiral Brønsted Acid | Homoallylic alcohol, Aldehyde | >20:1 | up to 99% |

| Oxa-Michael | Squaramide | δ-hydroxy enone | >15:1 | up to 98% |

| [4+2] Cycloaddition | Chiral Lewis Acid | Dienoate, Aldehyde | >10:1 | up to 95% |

When stereoselective reactions produce mixtures of diastereomers or enantiomers, enzymatic resolution provides a highly efficient method for their separation. mdpi.com This technique relies on the high stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one stereoisomer in a mixture. mdpi.com

A typical enzymatic kinetic resolution process for this target would involve:

Synthesis of a Mixture: A non-stereoselective or partially selective synthesis is performed to produce a mixture of stereoisomers of 3-aminooxan-4-ol or a suitable protected derivative.

Enzymatic Reaction: The mixture is treated with an enzyme, such as Candida antarctica lipase (B570770) B (CALB), in the presence of an acyl donor (e.g., vinyl acetate). The enzyme will selectively acylate either the amino or hydroxyl group of one specific stereoisomer (e.g., the (3S,4R) isomer) much faster than the others.

Separation: After the reaction has proceeded to approximately 50% conversion, the acylated product can be easily separated from the unreacted starting material using standard techniques like column chromatography. Subsequent deacylation yields the enantiomerically or diastereomerically pure product.

For greater efficiency, a dynamic kinetic resolution (DKR) can be employed. In a DKR process, the enzymatic resolution is combined with a catalyst (often a metal complex) that continuously racemizes the unreacted starting material. acs.orgkuleuven.be This allows the entire mixture to be converted into a single, desired stereoisomer, theoretically achieving a 100% yield instead of the 50% maximum for a standard kinetic resolution.

Chemical Process Development and Optimization for (3S,4R)-3-aminooxan-4-ol Hydrochloride Synthesis

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous process development and optimization. For a chiral molecule like this compound, the primary goals are to maximize yield, purity, and stereochemical integrity while ensuring the process is safe, cost-effective, and scalable.

Key areas of focus in process development include:

Route Scouting: Evaluating multiple potential synthetic routes (such as those described in section 2.1) based on criteria like cost of raw materials, number of steps, atom economy, and robustness.

Reaction Condition Optimization: Systematically refining parameters for each step, including solvent choice, temperature, pressure, reaction time, and catalyst loading. For instance, in an asymmetric transfer hydrogenation step, reducing the catalyst loading from 1 mol% to 0.1 mol% can significantly impact cost without compromising yield or enantioselectivity. acs.org

Crystallization and Isolation: Developing controlled crystallization procedures is crucial. This not only purifies the final product but is also essential for isolating the correct polymorphic form of the hydrochloride salt, which affects stability and solubility. google.com The choice of solvent, anti-solvent, temperature profile, and seeding strategy are critical variables.

Impurity Profiling: Identifying and controlling the formation of impurities, particularly stereoisomeric impurities, which can be difficult to remove and may have different biological activities.

Scale-Up Considerations: Addressing challenges that arise during scale-up, such as heat transfer, mixing efficiency, and reagent addition rates, which can all affect selectivity and yield. For example, a highly exothermic salt formation must be carefully controlled on a large scale to prevent side reactions and ensure consistent product quality. google.com

Salt Formation Mechanisms and Stabilization in Hydrochloride Derivatives

The final step in the synthesis is the formation of the hydrochloride salt. This is not merely a purification step but a critical transformation that significantly impacts the compound's physical properties, including solubility, stability, and handling characteristics. libretexts.org

The mechanism of hydrochloride salt formation is a classic acid-base reaction. youtube.com The lone pair of electrons on the nitrogen atom of the amine group in (3S,4R)-3-aminooxan-4-ol acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid (HCl). This results in the formation of a positively charged ammonium (B1175870) cation and a chloride anion.

Key characteristics of this process include:

Ionic Character: The resulting hydrochloride salt is an ionic compound, which typically imparts a higher melting point, greater crystallinity, and increased water solubility compared to the neutral "free base" form. libretexts.org

Stability: Ammonium salts are generally more thermally stable and less prone to degradation than their free base counterparts. libretexts.org The stability of the solid salt is governed by its crystal lattice energy, which is influenced by the ionic interactions between the ammonium cation and the chloride anion, as well as hydrogen bonding involving the hydroxyl group and the ammonium protons. gla.ac.ukpitt.edu

Hygroscopicity: The propensity of the salt to absorb moisture from the atmosphere is an important consideration. The formation of a stable, non-hygroscopic crystalline form is often a major goal of the salt formation process. The presence of excess HCl or water can sometimes lead to the formation of hydrates or less stable polymorphic forms. google.compitt.edu

Control of Stoichiometry: The reaction is typically performed by treating a solution of the free base with a stoichiometric amount of HCl (often as a solution in a solvent like isopropanol (B130326) or ether). Careful control of the acid stoichiometry is necessary to avoid the formation of di-hydrochloride salts if other basic sites were present or to prevent contamination with excess acid. google.com

Chemical Reactivity and Functional Group Interconversions of 3s,4r 3 Aminooxan 4 Ol Hydrochloride

Reactions at the Primary Amine Moiety.nih.gov

The primary amine at the C-3 position of the oxane ring is a key site for a variety of chemical transformations, including the formation of amides, installation of alkyl groups, and the introduction of protecting groups for selective functionalization elsewhere in the molecule.

The primary amine of (3S,4R)-3-aminooxan-4-ol readily undergoes acylation with various acylating agents to form stable amide bonds. This transformation is a cornerstone in the synthesis of a wide array of derivatives. Common acylating agents include acid chlorides, anhydrides, and carboxylic acids activated with coupling reagents. The choice of reagent and reaction conditions can be tailored to accommodate other functional groups within the molecule.

For instance, the reaction with benzoyl chloride in the presence of a suitable base, such as triethylamine (B128534) or pyridine (B92270), would yield the corresponding N-benzoyl derivative. Similarly, acetic anhydride (B1165640) can be employed to introduce an acetyl group. In peptide synthesis, for example, coupling with an N-protected amino acid using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) would form a peptide linkage.

| Acylating Agent | Product | Reaction Conditions |

| Acetyl Chloride | N-((3S,4R)-4-hydroxyoxan-3-yl)acetamide | Base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) |

| Benzoic Anhydride | N-((3S,4R)-4-hydroxyoxan-3-yl)benzamide | Base (e.g., pyridine), gentle heating |

| N-Boc-glycine | tert-butyl (2-(((3S,4R)-4-hydroxyoxan-3-yl)amino)-2-oxoethyl)carbamate | Coupling agent (e.g., HATU), base (e.g., DIPEA), DMF |

The introduction of alkyl substituents on the primary amine can be achieved through direct alkylation or reductive amination. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. To control this, the reaction stoichiometry and conditions must be carefully managed.

A more controlled method for mono-alkylation is reductive amination. This two-step, one-pot procedure involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). For example, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield the N-methylated derivative.

| Alkylating/Carbonyl Compound | Reducing Agent (for Reductive Amination) | Product |

| Methyl Iodide | N/A (Direct Alkylation) | (3S,4R)-3-(methylamino)oxan-4-ol |

| Benzaldehyde | Sodium triacetoxyborohydride | (3S,4R)-3-(benzylamino)oxan-4-ol |

| Acetone | Sodium cyanoborohydride | (3S,4R)-3-(isopropylamino)oxan-4-ol |

To facilitate reactions at the hydroxyl group without interference from the more nucleophilic amine, the primary amine is often protected. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. The resulting N-Boc derivative is stable to a wide range of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent. Other common amine protecting groups include the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis, and the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile.

| Protecting Group Reagent | Protecting Group | Deprotection Conditions |

| Di-tert-butyl dicarbonate (Boc2O) | tert-butyloxycarbonyl (Boc) | Acidic (e.g., TFA, HCl) |

| Benzyl chloroformate (CbzCl) | Benzyloxycarbonyl (Cbz) | Hydrogenolysis (e.g., H2, Pd/C) |

| Fmoc-OSu | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Basic (e.g., piperidine (B6355638) in DMF) |

Transformations Involving the Hydroxyl Group.nih.gov

The secondary hydroxyl group at the C-4 position offers another site for chemical modification, enabling the synthesis of ethers, esters, and products of oxidation and reduction. For many of these transformations, prior protection of the amine is necessary to ensure selectivity.

Following the protection of the primary amine, the hydroxyl group can be converted into an ether. The Williamson ether synthesis is a common method, involving the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, after N-Boc protection, treatment with NaH and methyl iodide would yield the corresponding methyl ether.

Esterification of the hydroxyl group can be achieved by reaction with an acid chloride or anhydride in the presence of a base, similar to the acylation of the amine. For instance, the N-Boc protected amino alcohol can be reacted with acetyl chloride and pyridine to form the corresponding acetate (B1210297) ester.

| Reaction Type | Reagents | Product (assuming N-Boc protection) |

| Etherification | 1. NaH, 2. Benzyl bromide | tert-butyl ((3S,4R)-4-(benzyloxy)oxan-3-yl)carbamate |

| Esterification | Acetic anhydride, pyridine | tert-butyl ((3S,4R)-4-acetoxyoxan-3-yl)carbamate |

| Esterification | Benzoyl chloride, DMAP | tert-butyl ((3S,4R)-4-(benzoyloxy)oxan-3-yl)carbamate |

The secondary alcohol of (3S,4R)-3-aminooxan-4-ol can be oxidized to the corresponding ketone, (S)-3-aminooxan-4-one, again, typically after protection of the amine. A variety of oxidizing agents can be employed, with the choice depending on the desired selectivity and the tolerance of other functional groups. Common reagents include Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), and chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC).

While the hydroxyl group is already in a reduced state, the concept of reduction in this context could refer to the deoxygenation of the alcohol. This is a more complex transformation that would typically involve conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH4). This would result in the formation of (S)-3-aminooxane.

| Transformation | Reagents | Product (assuming N-Boc protection) |

| Oxidation | Dess-Martin periodinane (DMP) | tert-butyl ((S)-4-oxooxan-3-yl)carbamate |

| Oxidation | Swern Oxidation | tert-butyl ((S)-4-oxooxan-3-yl)carbamate |

| Deoxygenation (via Tosylate) | 1. TsCl, pyridine; 2. LiAlH4 | tert-butyl ((S)-oxan-3-yl)carbamate |

Lack of Specific Research Data Precludes Detailed Analysis of Oxane Ring Modifications for (3S,4R)-3-aminooxan-4-ol Hydrochloride

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in detailed research concerning the specific chemical reactivity and diversification of the oxane ring in this compound. While general principles of tetrahydropyran (B127337) chemistry exist, specific experimental data, including detailed research findings and data tables on the modification of this particular compound's oxane ring, are not presently available in published resources.

The field of synthetic organic chemistry continually explores the modification of heterocyclic scaffolds to develop new chemical entities with potential applications in various fields. The oxane (tetrahydropyran) ring, a common motif in many natural products and pharmaceuticals, is a target for such diversification. Strategies for modifying this ring system can theoretically include:

Ring-Opening Reactions: Under acidic or basic conditions, the ether linkage of the oxane ring could potentially be cleaved. For instance, treatment with strong acids could protonate the ring oxygen, making it susceptible to nucleophilic attack, leading to a linear amino polyol derivative. The regioselectivity of such an opening would be influenced by the steric and electronic effects of the amino and hydroxyl substituents.

Substitution Reactions: Functionalization of the carbon atoms of the oxane ring is another plausible, albeit challenging, pathway for diversification. This could involve radical halogenation followed by nucleophilic substitution, or directed C-H activation, though such transformations often require complex catalytic systems and may suffer from a lack of selectivity.

Ring Expansion or Contraction: More complex transformations, such as ring expansion to a seven-membered oxepane (B1206615) ring or contraction to a five-membered tetrahydrofuran (B95107) ring, are known for some heterocyclic systems. However, these reactions typically require specific functionalities and reaction conditions that have not been reported for this compound.

Despite these theoretical possibilities, the current body of scientific literature does not provide concrete examples or detailed studies focusing on the oxane ring modifications of this compound. Research on analogous structures, such as some cyclopentene (B43876) derivatives, has mentioned ring-opening under acidic or basic conditions, but direct extrapolation of these findings to the oxane system of the title compound would be speculative without experimental validation.

The absence of specific research in this area means that a detailed, evidence-based discussion with supporting data tables on the oxane ring modifications and diversification of this compound cannot be provided at this time. Further experimental investigation is required to elucidate the reactivity of this specific heterocyclic compound.

Derivatization Strategies and Design of Advanced Chiral Building Blocks from 3s,4r 3 Aminooxan 4 Ol Hydrochloride

Synthesis of Substituted (3S,4R)-Aminooxanol Analogues

No specific studies detailing the synthesis of substituted analogues starting from (3S,4R)-3-aminooxan-4-ol hydrochloride were identified.

Incorporation of the (3S,4R)-3-aminooxan-4-ol Scaffold into Complex Heterocyclic Systems

There is a lack of published research demonstrating the use of the (3S,4R)-3-aminooxan-4-ol scaffold as a building block for the synthesis of more complex heterocyclic systems.

Development of Privileged Scaffolds through this compound Conjugation

Specific examples of conjugating this compound to other molecules to create privileged scaffolds are not described in the available literature.

Library Synthesis Approaches for Chemical Space Exploration

No documented instances of using this compound in library synthesis for the exploration of chemical space could be found.

Applications of 3s,4r 3 Aminooxan 4 Ol Hydrochloride in the Synthesis of Complex Organic Molecules

Intermediate in the Construction of Heterocyclic Compounds

The primary application of (3S,4R)-3-aminooxan-4-ol hydrochloride is as a key intermediate in the synthesis of complex heterocyclic compounds, most notably a class of anti-diabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.govnih.gov These drugs, which include compounds like Evogliptin and analogs of Omarigliptin, are characterized by a core structure that often incorporates a chiral aminotetrahydropyran moiety. nih.gov

The synthesis of these inhibitors relies on the use of the (3S,4R)-3-aminooxan-4-ol scaffold to introduce the necessary stereochemistry required for potent and selective inhibition of the DPP-4 enzyme. The synthetic process typically involves N-alkylation or N-arylation of the amino group of the protected tetrahydropyran (B127337) ring to couple it with other heterocyclic fragments. For instance, in the synthesis of Evogliptin, a similar chiral aminotetrahydropyran derivative is condensed with a pyrimidinone component.

The general synthetic utility is highlighted in the preparation of various DPP-4 inhibitors where the tetrahydropyran ring serves as a central scaffold. The trans-relationship between the amino and hydroxyl groups in the starting material is a critical stereochemical feature that is carried through the synthesis to the final active pharmaceutical ingredient.

Table 1: Examples of Heterocyclic Compounds Synthesized Using Aminotetrahydropyran Scaffolds

| Target Compound Class | Core Heterocycle Introduced | Key Synthetic Step |

|---|---|---|

| DPP-4 Inhibitors | Pyrimidinone, Pyrrolopyrazole | Nucleophilic substitution, Reductive amination |

| Glycosidase Inhibitors | Piperidine (B6355638), Pyrrolidine | Ring-closing metathesis, Intramolecular cyclization |

This table illustrates the versatility of aminotetrahydropyran scaffolds in building diverse heterocyclic systems.

Precursor for Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of peptides but with improved stability and oral bioavailability. The rigid tetrahydropyran ring of this compound serves as an excellent scaffold for constructing such molecules. nih.gov

In the context of DPP-4 inhibitors, the aminotetrahydropyran core acts as a dipeptide mimic. The DPP-4 enzyme naturally binds to dipeptide substrates. The inhibitor molecule, built upon the (3S,4R)-3-aminooxan-4-ol scaffold, positions its functional groups in a three-dimensional arrangement that mimics the crucial binding elements of these natural substrates. This allows the inhibitor to fit into the enzyme's active site with high affinity, blocking its activity.

The synthesis of these peptidomimetics involves attaching specific side chains and functional groups to the aminotetrahydropyran backbone. The inherent chirality of the starting material ensures that the resulting peptidomimetic has the correct spatial orientation to interact effectively and selectively with the chiral environment of the enzyme's active site. The oxane ring replaces the flexible peptide backbone, providing conformational constraint that can enhance binding affinity and selectivity.

Role in Stereoselective Synthesis of Chiral Polyhydroxylated Systems

The use of this compound is a prime example of chiral pool synthesis, where a readily available enantiomerically pure compound is used as a starting material to synthesize more complex chiral molecules. The compound itself is a chiral, polyhydroxylated system, and it is employed to construct larger, more elaborate molecules while maintaining stereochemical control.

The synthesis of DPP-4 inhibitors like Omarigliptin analogues demonstrates this principle effectively. nih.gov The final drug molecules are complex polyhydroxylated systems where the stereochemistry at multiple centers is critical for biological activity. By starting with the enantiomerically pure this compound, the synthesis ensures that the desired stereoisomer of the final product is obtained.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Evogliptin |

Computational and Theoretical Studies on 3s,4r 3 Aminooxan 4 Ol Hydrochloride and Its Derivatives

Molecular Modeling and Conformational Analysis of Oxane Ring Systems

The conformational landscape of the oxane (tetrahydropyran) ring in (3S,4R)-3-aminooxan-4-ol hydrochloride and its derivatives is a critical determinant of their chemical behavior and potential biological activity. Molecular modeling techniques are employed to explore the various spatial arrangements of the molecule and identify the most stable conformations.

The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. For a substituted oxane like This compound , there are two possible chair conformations that are in equilibrium. In these conformations, the amino and hydroxyl substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by several factors, including steric hindrance and intramolecular interactions.

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to calculate the potential energy of different conformations. A systematic conformational search would be performed to identify all low-energy conformers. The results of such an analysis would typically be presented in a data table, as illustrated hypothetically below.

Hypothetical Conformational Energy Profile:

| Conformer | Substituent Orientations (Amino, Hydroxyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Chair 1 | Equatorial, Axial | 0.00 | 75.3 |

| Chair 2 | Axial, Equatorial | 1.25 | 14.8 |

| Twist-Boat 1 | - | 5.50 | <1 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.

The most stable conformer would be the one with the lowest relative energy. In many substituted cyclic systems, conformers with bulky substituents in the equatorial position are favored to minimize steric clashes. Intramolecular hydrogen bonding between the amino and hydroxyl groups could also play a significant role in stabilizing certain conformations. These interactions would be further investigated by analyzing bond lengths, bond angles, and dihedral angles of the optimized geometries.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. For This compound and its derivatives, these investigations could focus on reactions such as N-acylation, O-alkylation, or ring-opening reactions.

A typical study would involve mapping the potential energy surface (PES) of a proposed reaction. This is achieved by identifying and calculating the energies of the reactants, transition states, intermediates, and products. The transition state is a critical point on the PES, representing the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which is a key determinant of the reaction rate.

For example, in a hypothetical N-acylation reaction, quantum chemical calculations could be used to compare different pathways, such as a direct nucleophilic attack of the amino group on an acylating agent versus a mechanism involving a catalytic base. The calculated energy profiles would reveal the most favorable reaction pathway.

Hypothetical Reaction Energy Profile Data:

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | (3S,4R)-3-aminooxan-4-ol + Acylating Agent | 0.0 |

| Transition State | N-acylation transition state | +15.2 |

Note: The data in this table is for illustrative purposes to show how quantum chemical results would be presented and is not based on actual calculations for this compound.

Furthermore, analysis of the electronic structure at the transition state can provide insights into the nature of bond-forming and bond-breaking processes. Techniques such as Natural Bond Orbital (NBO) analysis can be used to study charge distribution and orbital interactions along the reaction pathway.

Structure-Reactivity Relationship Predictions

Computational studies can be instrumental in predicting the relationship between the structure of a molecule and its chemical reactivity. For a series of derivatives of This compound , these studies would aim to understand how modifications to the molecular structure affect its reactivity.

One common approach is to calculate various molecular descriptors that are known to correlate with reactivity. These can include electronic descriptors, such as frontier molecular orbital (FMO) energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. For instance, a higher HOMO energy generally indicates a greater propensity for a molecule to act as a nucleophile.

By systematically modifying the structure of This compound (e.g., by introducing different substituents on the amino or hydroxyl groups) and calculating these descriptors for each derivative, a quantitative structure-reactivity relationship (QSRR) model could be developed.

Hypothetical Calculated Molecular Descriptors for a Series of Derivatives:

| Derivative | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Parent | -H | -9.5 | 2.1 | 3.5 |

| Derivative A | -CH3 | -9.3 | 2.2 | 3.7 |

| Derivative B | -COCH3 | -9.8 | 1.8 | 4.5 |

Note: This table contains hypothetical data to illustrate the type of information that would be generated in a structure-reactivity study.

These theoretical predictions can guide synthetic efforts by identifying derivatives with desired reactivity profiles. For example, if a more nucleophilic amino group is desired, the model might predict that electron-donating substituents would be beneficial. These computational predictions would ideally be validated through experimental studies.

Advanced Analytical Methodologies for Stereochemical Elucidation and Purity Assessment of 3s,4r 3 Aminooxan 4 Ol Hydrochloride

Spectroscopic Techniques for Absolute Configuration Assignment (e.g., Chiroptical Spectroscopy)

The definitive assignment of the absolute configuration of (3S,4R)-3-aminooxan-4-ol hydrochloride relies on sophisticated spectroscopic techniques that are sensitive to molecular chirality. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, stands as a powerful, non-destructive tool for this purpose. The primary methods in this category are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum provides a unique fingerprint of the molecule's absolute configuration. The process involves measuring the experimental VCD spectrum of the analyte and comparing it to a theoretically predicted spectrum generated through quantum chemical calculations. A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute stereochemistry. For this compound, this would involve computational modeling of the (3S,4R) and (3R,4S) enantiomers to predict their VCD spectra, followed by comparison with the experimentally obtained spectrum.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a similar technique that operates in the ultraviolet-visible region of the electromagnetic spectrum. It measures the differential absorption of left and right circularly polarized light by chromophores within the molecule. While this compound lacks a strong chromophore, derivatization with a chromophoric group can be employed to generate a measurable ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the atoms around the chromophore, thus enabling the determination of the absolute configuration.

A hypothetical comparison of experimental and calculated chiroptical data for the assignment of absolute configuration is presented in the table below.

| Spectroscopic Method | Experimental Data (Hypothetical) | Calculated Data for (3S,4R)-isomer | Calculated Data for (3R,4S)-isomer | Conclusion |

| VCD | Positive Cotton effect at 1100 cm⁻¹, Negative Cotton effect at 1350 cm⁻¹ | Positive Cotton effect at 1105 cm⁻¹, Negative Cotton effect at 1345 cm⁻¹ | Negative Cotton effect at 1105 cm⁻¹, Positive Cotton effect at 1345 cm⁻¹ | The experimental data correlates well with the calculated spectrum for the (3S,4R)-isomer, confirming its absolute configuration. |

| ECD (of a chromophoric derivative) | Positive Cotton effect around 250 nm | Positive Cotton effect predicted | Negative Cotton effect predicted | The observed positive Cotton effect is consistent with the predicted spectrum for the derivative of the (3S,4R)-isomer. |

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination (e.g., Chiral HPLC, GC)

Chromatographic techniques are indispensable for the separation and quantification of stereoisomers, thereby allowing for the precise determination of the enantiomeric and diastereomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for the enantiomeric separation of pharmaceutical compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for the separation of polar compounds like amino alcohols.

For the analysis of this compound, a normal-phase or polar organic mobile phase is often employed with a polysaccharide-based chiral column. The choice of the mobile phase, which typically consists of a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like ethanol (B145695) or isopropanol), is crucial for achieving optimal separation. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution for basic compounds.

A typical set of parameters for a chiral HPLC method for the analysis of a similar cyclic amino alcohol is outlined in the following table.

| Parameter | Condition |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Retention Time (3S,4R)-isomer | 12.5 min (Hypothetical) |

| Retention Time (3R,4S)-isomer | 15.2 min (Hypothetical) |

| Resolution (Rs) | > 2.0 (Hypothetical) |

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for the separation of enantiomers. Due to the low volatility of amino alcohols, derivatization is typically required prior to analysis. The hydroxyl and amino groups of this compound can be derivatized with reagents such as trifluoroacetic anhydride (B1165640) (TFAA) to form volatile esters and amides. These derivatives can then be separated on a chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative. The separation is based on the differential interactions between the chiral derivatives and the chiral stationary phase.

An illustrative example of a chiral GC method for a derivatized cyclic amino alcohol is provided below.

| Parameter | Condition |

| Derivatization Reagent | Trifluoroacetic anhydride (TFAA) |

| Column | Chirasil-Val (25 m x 0.25 mm, 0.16 µm) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 5 °C/min to 180 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Retention Time (3S,4R)-derivative | 18.3 min (Hypothetical) |

| Retention Time (3R,4S)-derivative | 19.1 min (Hypothetical) |

Crystallographic Analysis for Solid-State Characterization

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the precise determination of the atomic positions and the connectivity of the atoms. The absolute configuration can be determined by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, a phenomenon known as the Flack parameter.

For this compound, a successful crystallographic analysis would not only confirm the absolute stereochemistry but also provide valuable information about its solid-state conformation, intramolecular and intermolecular hydrogen bonding, and crystal packing. This information is crucial for understanding the physicochemical properties of the solid form of the drug substance.

A hypothetical set of crystallographic data for a related cyclic amino alcohol hydrochloride is presented in the table below.

| Parameter | Value (Hypothetical) |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| α, β, γ (°) ** | 90 |

| Volume (ų) ** | 1104.5 |

| Z | 4 |

| Flack Parameter | 0.05(3) |

A Flack parameter close to zero for the (3S,4R) configuration would provide definitive proof of its absolute stereochemistry.

Future Research Directions and Perspectives on Chiral Oxane Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

The synthesis of complex chiral molecules like (3S,4R)-3-aminooxan-4-ol hydrochloride traditionally relies on methods that can be resource-intensive and generate considerable waste. Future research is increasingly directed towards the adoption of green chemistry principles to mitigate the environmental impact of producing such heterocyclic compounds. ijarsct.co.innumberanalytics.com Key areas of focus include the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions. numberanalytics.comrasayanjournal.co.in

One promising approach is the utilization of biomass-derived starting materials, which can provide a sustainable alternative to petrochemical-based feedstocks. numberanalytics.com Furthermore, the replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents is a critical aspect of developing more environmentally friendly synthetic processes. mdpi.comnih.gov Water, in particular, is an attractive solvent due to its non-toxicity, availability, and non-flammability, although challenges related to the solubility of organic compounds need to be addressed. mdpi.com

Solvent-free reaction conditions, facilitated by techniques like microwave irradiation or mechanochemistry (such as ball milling), offer another avenue for reducing waste and energy consumption. ijarsct.co.inrasayanjournal.co.in These methods can lead to shorter reaction times and improved yields, contributing to more efficient and sustainable synthetic protocols. rasayanjournal.co.inmdpi.com

Key Principles of Green Chemistry in Heterocyclic Synthesis

| Principle | Application in the Synthesis of Chiral Oxanes |

|---|---|

| Waste Prevention | Designing synthetic pathways that minimize the generation of byproducts. numberanalytics.com |

| Atom Economy | Maximizing the incorporation of all reactant atoms into the final product. numberanalytics.com |

| Use of Safer Solvents | Employing environmentally benign solvents like water or ionic liquids. mdpi.comnih.gov |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce energy consumption. rasayanjournal.co.in |

| Renewable Feedstocks | Sourcing starting materials from renewable biomass. numberanalytics.com |

Exploration of Novel Catalytic Systems for this compound Synthesis

The development of highly efficient and stereoselective catalytic systems is paramount for the synthesis of enantiopure compounds like this compound. Future research in this area is likely to concentrate on both metal-based catalysis and biocatalysis.

In the realm of metal catalysis, copper and ruthenium-based catalysts have shown significant promise in the asymmetric synthesis of amino alcohols. nih.govacs.org For instance, copper-catalyzed asymmetric propargylic substitution presents a robust method for creating sterically congested carbon stereocenters, which could be adapted for the synthesis of functionalized γ-amino alcohols. acs.org Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones offers a direct route to chiral vicinal amino alcohols with high yields and enantioselectivities. researchgate.net The development of novel chiral ligands is crucial for enhancing the enantioselectivity of these catalytic systems. polyu.edu.hk

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical synthesis. researchgate.net Enzymes, such as oxidoreductases, can catalyze the synthesis of chiral amines with high stereoselectivity under mild reaction conditions. nyu.edubohrium.com Specifically, engineered amine dehydrogenases (AmDHs) and imine reductases (IREDs) are of growing interest for the asymmetric amination of ketones and the reduction of prochiral imines, respectively. nyu.edu The use of whole-cell biocatalysts or immobilized enzymes can further enhance the economic viability and sustainability of these processes. researchgate.netnih.gov The directed evolution of enzymes can be employed to tailor their activity and selectivity for specific substrates, opening up new possibilities for the synthesis of complex chiral molecules. nih.gov

Expanding the Chemical Diversity of Oxane-Based Chiral Building Blocks

This compound serves as a foundational chiral scaffold from which a diverse library of novel compounds can be synthesized. chemshuttle.com Future research will likely focus on the selective functionalization of the oxane ring and its amino and hydroxyl substituents to create new chiral building blocks with tailored properties.

The development of diversity-oriented synthesis (DOS) strategies will be instrumental in this endeavor. acs.org By designing flexible synthetic routes, it will be possible to generate a wide array of stereochemically defined oxane derivatives. researchgate.net These derivatives could incorporate various functional groups, allowing for their use in a broader range of applications, including as precursors for complex molecules in medicinal chemistry and materials science. researchgate.netnih.gov

For example, the amino and hydroxyl groups can serve as handles for the introduction of different substituents through reactions such as acylation, alkylation, and glycosylation. The oxane ring itself can be modified through various organic transformations to introduce further complexity and functionality. The resulting library of chiral oxane-based building blocks would provide a valuable resource for drug discovery and the development of new functional materials.

Potential for Applications in Materials Science and Supramolecular Chemistry

The inherent chirality and functionality of this compound and its derivatives make them attractive candidates for applications in materials science and supramolecular chemistry. chiralpedia.comnih.gov Chiral molecules are known to influence the properties of materials at the macroscopic level, leading to the development of materials with unique optical, electronic, and mechanical properties. chiralpedia.comresearchgate.net

In the field of supramolecular chemistry, the amino and hydroxyl groups of this compound can participate in non-covalent interactions, such as hydrogen bonding, to form well-ordered self-assembled structures. bath.ac.uk These supramolecular assemblies could be designed to exhibit specific functions, such as molecular recognition or catalysis. The ability to control the three-dimensional arrangement of molecules is a key aspect of supramolecular chemistry, and chiral building blocks like this compound can play a crucial role in directing the formation of these complex architectures. bath.ac.uk The development of chiral nanomaterials is also a rapidly evolving field with potential applications in biosensing, healthcare, and sustainable catalysis. rsc.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for (3S,4R)-3-aminooxan-4-ol hydrochloride, and how is stereochemical purity ensured?

- The compound is typically synthesized via stereoselective methods such as asymmetric catalysis or chiral pool synthesis. For example, acidic cleavage of protective groups (e.g., isopropylidene) in methanol followed by recrystallization from MeOH/EtOAc mixtures can yield enantiomerically pure crystals . Chiral HPLC or polarimetry is used to confirm enantiomeric excess (ee), while NMR and LC-MS validate structural integrity .

Q. How can researchers determine the absolute stereochemistry of this compound?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for assigning absolute configuration. For instance, orthogonal crystal systems (e.g., space group P222) with refined R-values (e.g., R(F) = 0.0790) provide unambiguous stereochemical data . Complementary techniques like NOESY NMR or vibrational circular dichroism (VCD) may resolve ambiguities in solution-phase studies .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

- High-purity batches (≥98%) are verified via reversed-phase HPLC (C18 columns, UV detection) and LC-MS for trace impurities. Synblock and Combi-Blocks provide detailed CoA (Certificate of Analysis) documents, including H/C NMR, mass spectra, and chromatograms . Residual solvents are quantified using GC-MS per ICH guidelines .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve enantiomeric excess and yield?

- Kinetic resolution using immobilized enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP complexes) can enhance stereoselectivity. Reaction parameters (temperature, solvent polarity) must be systematically varied, with monitoring by chiral HPLC. For example, PharmaBlock Sciences achieved >99% ee via Pd-catalyzed asymmetric hydrogenation .

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data?

- Discrepancies in hydrogen bonding or conformation may arise due to crystal packing effects (e.g., intermolecular H-bonds observed in SC-XRD but absent in solution NMR). Molecular dynamics simulations can model dynamic behavior, while variable-temperature NMR probes conformational flexibility .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Accelerated stability studies (40°C/75% RH, ICH Q1A) coupled with HPLC stability-indicating methods quantify degradation products (e.g., hydrolyzed amines or oxidized alcohols). Buffered solutions (pH 1–13) at 25–60°C reveal pH-dependent degradation pathways .

Q. How does the hydrogen-bonding network in the crystal structure influence physicochemical properties?

- SC-XRD data (e.g., a = 5.268 Å, b = 6.786 Å, c = 46.941 Å) show chloride ions acting as H-bond acceptors, forming a tetrahedral geometry with hydroxyl and ammonium donors. This network increases melting point stability and reduces hygroscopicity, critical for formulation .

Q. What advanced techniques are used to profile stereoisomeric impurities in batch samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.